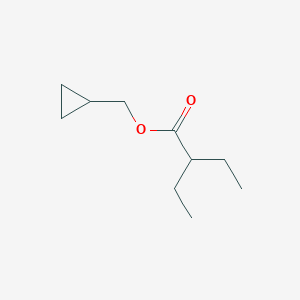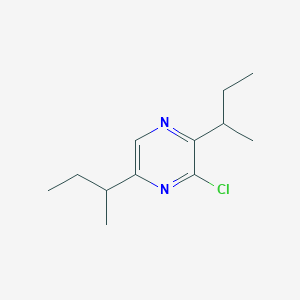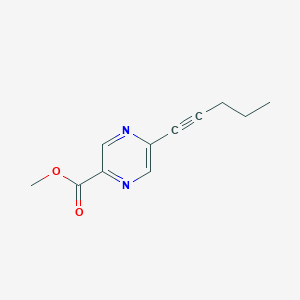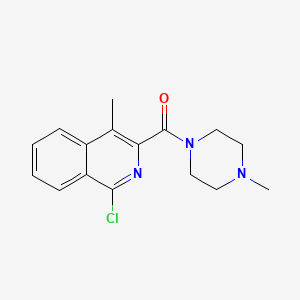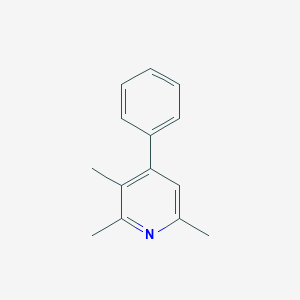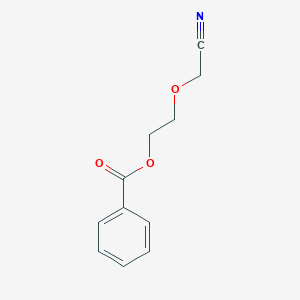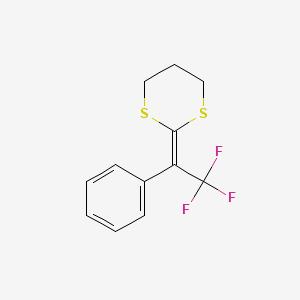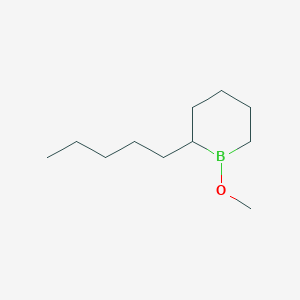
1-Methoxy-2-pentylborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Methoxy-2-pentylborinane typically involves the reaction of pentylboronic acid with methanol under specific conditions. The process can be carried out in the presence of a catalyst to facilitate the reaction. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-Methoxy-2-pentylborinane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-2-pentylborinane has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-pentylborinane involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes transmetalation with palladium, forming a palladium-boron complex that facilitates the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Methoxy-2-pentylborinane can be compared with other organoboron compounds such as:
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions.
Trimethylborane: Known for its use in hydroboration reactions.
Boronic esters: Widely used in organic synthesis for their stability and reactivity.
What sets this compound apart is its unique structure, which imparts specific reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
88703-66-6 |
|---|---|
Molecular Formula |
C11H23BO |
Molecular Weight |
182.11 g/mol |
IUPAC Name |
1-methoxy-2-pentylborinane |
InChI |
InChI=1S/C11H23BO/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h11H,3-10H2,1-2H3 |
InChI Key |
CMUGPOHSHXLQBU-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCCCC1CCCCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


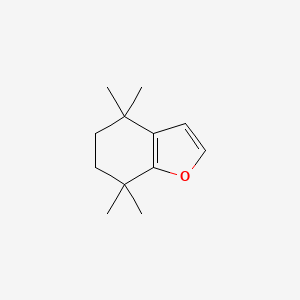
![2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14389146.png)
![Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate](/img/structure/B14389154.png)
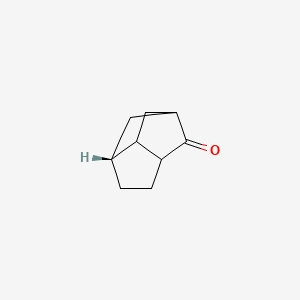

![2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B14389163.png)
